

Application Notes & Protocols: 3- Phenylcyclobutanone as a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: *3-Phenylcyclobutanone*

Cat. No.: B1345705

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Introduction: The Untapped Potential of a Strained Ring System

In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency and novelty of a synthetic route. **3-Phenylcyclobutanone**, a seemingly simple molecule, emerges as a building block of significant potential, largely owing to the inherent reactivity conferred by its strained four-membered ring.^[1] This structural feature, combined with the electronic influence of the phenyl group and the reactivity of the ketone, makes it a versatile precursor for a diverse array of molecular scaffolds.^[1] Its utility is particularly pronounced in the synthesis of γ -butyrolactones, substituted cyclobutanes, and linear butane derivatives, which are prevalent motifs in pharmaceuticals and other bioactive compounds.^[1]

This guide provides an in-depth exploration of **3-phenylcyclobutanone**'s synthetic applications, moving beyond mere procedural descriptions to elucidate the mechanistic rationale behind its transformations. We will present field-proven protocols and insights aimed at researchers, scientists, and professionals in drug development, empowering them to leverage this unique building block in their synthetic endeavors.

Table 1: Physicochemical Properties of **3-Phenylcyclobutanone**

Property	Value
CAS Number	52784-31-3 [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₀ O [1] [2] [4]
Molecular Weight	146.19 g/mol [2] [4]
Appearance	Solid
InChI Key	BVQSFCUGCAZOJQ-UHFFFAOYSA-N [2]
SMILES	O=C1CC(C1)c2ccccc2 [1]

Core Synthetic Application I: Baeyer-Villiger Oxidation for γ -Lactone Synthesis

The Baeyer-Villiger oxidation is a cornerstone transformation for converting ketones into esters, or in the case of cyclic ketones, into lactones. For **3-phenylcyclobutanone**, this reaction is particularly valuable as it provides a direct route to γ -butyrolactones, a privileged scaffold in medicinal chemistry. The regioselectivity of the migratory insertion is dictated by the migratory aptitude of the adjacent carbon atoms. In this case, the more substituted benzylic carbon migrates preferentially, leading to the formation of 4-phenyl-dihydrofuran-2(3H)-one.

The true power of this transformation is realized in its asymmetric variant, which allows for the enantioselective synthesis of chiral lactones. Modern catalytic systems, such as cationic Co(III) (salen) complexes, have proven highly effective in catalyzing this oxidation enantioselectively using environmentally benign oxidants like hydrogen peroxide.

Mechanistic Rationale: The Role of the Catalyst

The asymmetric Baeyer-Villiger oxidation catalyzed by a Co(III)(salen) complex proceeds through a multi-step mechanism. The catalyst activates the hydrogen peroxide, forming a reactive cobalt-hydroperoxy intermediate. The cyclobutanone then coordinates to the cobalt center, positioning it for a nucleophilic attack by the hydroperoxide. The subsequent migratory insertion of the benzylic carbon is the key stereodetermining step, with the chiral salen ligand directing the migration to occur on one face of the molecule, thereby establishing the stereocenter in the final lactone product.

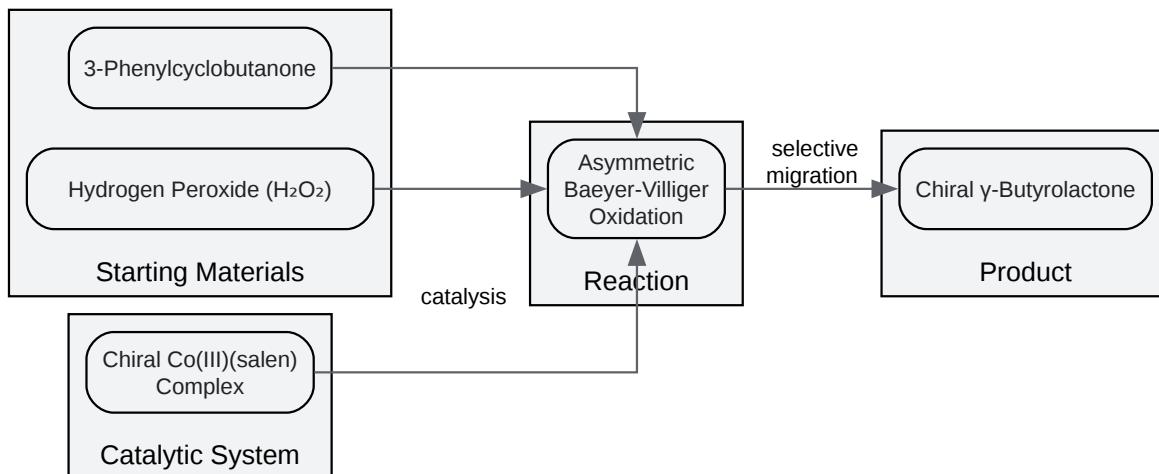


Fig. 1: Generalized Baeyer-Villiger Workflow

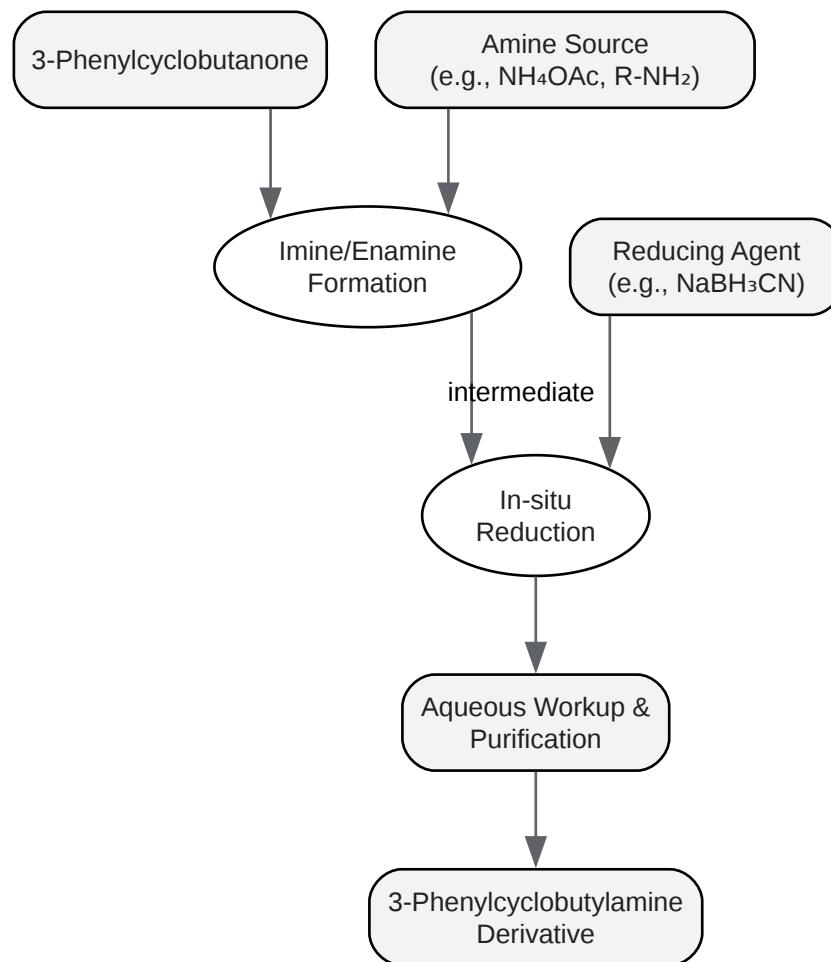


Fig. 2: Reductive Amination Workflow

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References

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